Suffruticosol A

Description

See also: Paeonia X suffruticosa seed (part of).

Structure

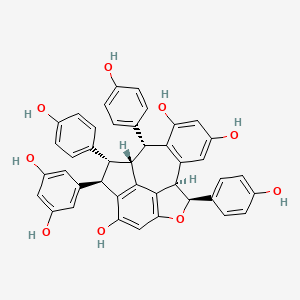

2D Structure

Properties

CAS No. |

220936-82-3 |

|---|---|

Molecular Formula |

C42H32O9 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(1R,2R,3R,9S,10R,17R)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34+,35-,37+,40+,42+/m0/s1 |

InChI Key |

MBGBQHRAJPLAPN-SMIUPXLJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Suffruticosol A

An In-depth Technical Guide to Suffruticosol A

Introduction

This compound is a naturally occurring resveratrol trimer, an oligostilbene found in plants of the Paeonia genus, including Paeonia lactiflora and Paeonia × suffruticosa.[1][2] As a member of the stilbenoid family, it has garnered significant interest within the scientific community for its potential therapeutic properties. Research has highlighted its neuroprotective, anti-inflammatory, and anti-tumor activities.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, experimental protocols, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is an isomer of Suffruticosol B and belongs to the class of resveratrol oligomers.[6] Its complex structure is derived from the polymerization of three resveratrol units.

Molecular Formula: C₄₂H₃₂O₁₂

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][6] The following table summarizes the key spectroscopic data.

| Technique | Instrumentation | Observed Data |

| ¹H-NMR | 300 MHz, acetone-d6 | Spectrum available in published literature[3][6] |

| ¹³C-NMR | 300 MHz, acetone-d6 | Spectrum available in published literature[3][6] |

| Mass Spectrometry | - | Mass spectrum available in published literature[3][6] |

Experimental Protocols

Isolation and Purification of this compound from Paeonia lactiflora seeds

A detailed experimental workflow for the extraction and purification of this compound from the seeds of Paeonia lactiflora has been described.[3][6]

Detailed Methodology:

The isolation of this compound from Paeonia suffruticosa involves a multi-step extraction and purification process. The dried and crushed root bark is first extracted with a methanol/water solution.[4] The resulting extract is then partitioned with petroleum ether and dichloromethane.[4] The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone to yield several fractions.[4] Further purification of these fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC).[7][8]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its neuroprotective effects being the most extensively studied.

Neuroprotective Effects

This compound has shown potential therapeutic benefits for Alzheimer's disease.[6] It has been found to enhance neuronal activity and ameliorate memory impairment, partly through the elevation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[2][3] In animal models with scopolamine-induced memory deficits, administration of this compound restored cognitive behaviors and rescued cholinergic deficits in the hippocampus.[2][3] Furthermore, it has been shown to improve long-term potentiation (LTP) impairment in hippocampal slices.[2][3]

The proposed mechanism of action involves the BDNF signaling pathway, which plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.

Anti-inflammatory and Anti-tumor Activity

In addition to its neuroprotective properties, this compound has been reported to possess anti-inflammatory and anti-tumor activities.[4] Studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages, indicating its anti-inflammatory potential.[4] Furthermore, it has exhibited cytotoxicity against various human cancer cell lines.[4]

Quantitative Data on Biological Activity

The following table summarizes the reported biological activities of this compound and related compounds.

| Activity | Model System | Concentration/Dosage | Effect |

| Neuroprotection | SH-SY5Y cell line | 20 µM | Increased cell viability and recovery from scopolamine-induced neurodegeneration[2][3] |

| Neuroprotection | C57BL/6 mice | 4 or 15 ng (intracerebroventricular) | Restored memory and cognition behaviors in scopolamine-induced impairment[2][3] |

| Synaptic Plasticity | Hippocampal slices | 40 µM | Improved long-term potentiation (LTP) impairment induced by scopolamine[2][3] |

| Anti-inflammatory | Macrophages | - | Inhibition of nitric oxide production[4] |

| Cytotoxicity | Human cancer cell lines | - | Cytotoxic effects observed[4] |

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Its ability to modulate the BDNF signaling pathway underscores its potential as a lead compound for the development of novel drugs targeting cognitive decline. Further research into its anti-inflammatory and anti-tumor properties is also warranted to fully elucidate its pharmacological profile. The detailed experimental protocols for its isolation and the availability of its spectroscopic data provide a solid foundation for future investigations and drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhanced neuronal activity by this compound extracted from Paeonia lactiflora via partly BDNF signaling in scopolamine-induced memory-impaired mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Phenolic Dimers from Plant Paeonia suffruticosa and Their Cytotoxicity and NO Production Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of antifungal compound from Paeonia suffruticosa and its antifungal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Suffruticosol A: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suffruticosol A is a resveratrol trimer, a class of oligostilbenes that has garnered significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, discovery, and isolation of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Quantitative Data

This compound has been primarily isolated from plants of the Paeonia genus, commonly known as peonies. The seeds and seed coats of these plants are particularly rich sources of this compound. The two main species identified as natural sources of this compound are Paeonia suffruticosa (the tree peony) and Paeonia lactiflora (the Chinese peony).[1][2][3][4]

While the presence of this compound in Paeonia suffruticosa seeds has been confirmed, detailed quantitative yield data in the public domain is more readily available for Paeonia lactiflora. The following table summarizes the yield of this compound from a documented isolation process.

| Plant Source | Part Used | Starting Material (dry weight) | Yield of this compound | Reference |

| Paeonia lactiflora | Seeds | 2 kg | 31 g | --INVALID-LINK-- |

| Paeonia suffruticosa | Seeds | Not specified | Present as a major oligostilbene | --INVALID-LINK-- |

Discovery and Isolation

The discovery of this compound is part of the broader investigation into the rich phytochemical profile of Paeonia species, which have a long history of use in traditional medicine. A 2010 study reported the isolation and characterization of several oligostilbenes, including this compound, from the seeds of Paeonia suffruticosa.[1] This study utilized spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of these compounds.[1]

Experimental Protocol: Isolation of this compound from Paeonia lactiflora Seeds

The following protocol is a detailed methodology for the extraction and purification of this compound, as adapted from published literature.

1. Extraction:

-

Dried seeds of Paeonia lactiflora (2 kg) are extracted with 10 L of 70% ethanol.

-

The resulting extract is evaporated to dryness to yield a dark, syrupy extract (approximately 201 g).

2. Solvent Partitioning:

-

The crude extract is suspended in 5 L of water.

-

The aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This yields an EtOAc soluble fraction (128.6 g), an n-BuOH soluble fraction (13.6 g), an n-hexane soluble fraction (21.9 g), and a residual aqueous fraction (34.9 g).

3. Chromatographic Purification:

-

The EtOAc soluble fraction (128.6 g) is subjected to silica gel column chromatography (1.5 kg silica gel, column dimensions: 8.0 cm x 60 cm).

-

The column is eluted with a step-gradient of methanol (MeOH) in dichloromethane (CH₂Cl₂) ranging from 1% to 50% MeOH.

-

This gradient elution yields six fractions (F1-F6).

-

Fraction F4 (73.5 g), which is enriched with this compound, is further purified by repeated reversed-phase (RP-18) column chromatography.

-

The RP-18 column is eluted with a step-gradient of MeOH in water.

-

This final purification step yields 31 g of pure this compound.

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

¹H-NMR and ¹³C-NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer using deuterated acetone (acetone-d6) as the solvent. The resulting spectra are analyzed to determine the proton and carbon environments within the molecule.

-

Mass Spectrometry: Mass spectral data provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity as this compound.

-

Signaling Pathway Modulation

Recent studies have indicated that this compound exhibits neuroprotective effects, partly through the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[5] Specifically, this compound has been shown to enhance neuronal activity by positively influencing the BDNF/CREB (cAMP response element-binding protein) signaling cascade. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

The binding of mature BDNF (mBDNF) to its receptor, Tropomyosin receptor kinase B (TrkB), triggers a signaling cascade that leads to the activation of CREB. Activated CREB then promotes the transcription of genes involved in neuronal function and survival.

References

- 1. Three new oligostilbenes from the seeds of Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of ten oligostilbenes from Paeonia suffruticosa seeds on interleukin-1β-induced rabbit osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isolation of Suffruticosol A from Peonia lactiflora Seeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Suffruticosol A, a promising resveratrol oligomer, from the seeds of Peonia lactiflora. The methodologies detailed herein are compiled from scientific literature to assist researchers in obtaining this bioactive compound for further investigation and drug development endeavors.

Executive Summary

This compound, a resveratrol tetramer, has garnered significant interest within the scientific community due to its potential neuroprotective properties. This document outlines a robust protocol for its isolation from Paeonia lactiflora seeds, a readily available botanical source. The process involves a systematic approach of solvent extraction, liquid-liquid partitioning, and chromatographic purification. Furthermore, this guide presents detailed analytical data for the structural confirmation of this compound and delves into its known mechanism of action involving the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Extraction and Isolation Protocol

The isolation of this compound is a multi-step process that begins with the extraction from dried Paeonia lactiflora seeds, followed by a series of purification steps to yield the pure compound.

Initial Extraction

The initial step involves the extraction of crude compounds from the dried and powdered seeds.

Experimental Protocol:

-

Dried seeds of Paeonia lactiflora (2 kg) are extracted with 10 L of 70% ethanol.

-

The resulting extract is then evaporated to dryness to yield a dark syrupy extract (201 g).[1]

Solvent Partitioning

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

Experimental Protocol:

-

The crude extract (201 g) is suspended in 5 L of water.

-

The aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This process yields four distinct fractions: n-hexane soluble, ethyl acetate soluble, n-butanol soluble, and a residual aqueous fraction.

Table 1: Yields from Solvent Partitioning of Paeonia lactiflora Seed Extract [1]

| Fraction | Yield (g) |

| Ethyl Acetate (EtOAc) Soluble | 128.6 |

| n-Butanol (n-BuOH) Soluble | 13.6 |

| n-Hexane Soluble | 21.9 |

| Residual Aqueous | 34.9 |

Chromatographic Purification

The ethyl acetate soluble fraction, being rich in this compound, is further purified using column chromatography.

Experimental Protocol:

-

The EtOAc soluble fraction (128.6 g) is loaded onto a silica gel column (1.5 kg).

-

The column is eluted with a solvent system of chloroform and methanol. While the specific gradient is not detailed in the primary literature, a typical approach would involve a stepwise or gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding methanol. This allows for the separation of compounds with varying polarities.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Analytical Characterization

The structural identity and purity of the isolated this compound are confirmed using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in acetone-d6)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Resveratrol Unit 1 | ||

| 7 | 61.0 | |

| 8 | 54.6 | |

| Resveratrol Unit 2 | ||

| 8' | 48.6 | |

| 12' | 91.5 | |

| Resveratrol Unit 3 | ||

| 7'' | 91.5 | |

| 8'' | 48.8 | |

| Other | ||

| 7' | 39.8 |

Note: The provided data is partial. A complete assignment would require the full spectrum from the cited literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact molecular weight of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| Mass Spectrometry | Not specified | [M+H]⁺ at 679.2 |

Biological Activity and Signaling Pathway

This compound has been shown to enhance neuronal activity, at least in part, through the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1]

Mechanism of Action

This compound has been observed to restore the impaired BDNF signaling cascade.[1] It upregulates the mRNA expression of key components in this pathway, including Tropomyosin receptor kinase B (TrkB), Protein Kinase B (Akt), and cAMP response element-binding protein (CREB).[1]

Diagram 2: Proposed Signaling Pathway of this compound

Caption: this compound's proposed mechanism via the BDNF signaling pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the isolation and characterization of this compound from Paeonia lactiflora seeds. The presented protocols and data are intended to support the research and development efforts of scientists in the fields of natural product chemistry, pharmacology, and drug discovery. The potent biological activity of this compound, particularly its influence on the BDNF signaling pathway, underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacological profile and to optimize its production for clinical applications.

References

The Biosynthesis of Suffruticosol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suffruticosol A, a complex resveratrol trimer, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in plants of the Paeonia genus, particularly in the seeds and seedcases of Paeonia suffruticosa, this oligostilbene exhibits a range of biological activities. Understanding its biosynthesis is crucial for harnessing its potential for drug development and for metabolic engineering of plants to enhance its production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available scientific evidence. It details the enzymatic steps, precursor molecules, and regulatory aspects, and provides relevant experimental protocols and quantitative data.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the resveratrol monomer. Subsequently, resveratrol units undergo oxidative coupling to form the trimeric structure of this compound.

Formation of the Resveratrol Monomer

The initial phase of the pathway is the well-established phenylpropanoid pathway, which synthesizes resveratrol from the amino acid L-phenylalanine. This process involves a series of enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA.

-

Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, which then forms trans-resveratrol.

Figure 1. Biosynthesis of trans-Resveratrol from L-Phenylalanine.

Oxidative Coupling of Resveratrol to Form this compound

The formation of this compound from resveratrol is believed to occur through oxidative coupling reactions catalyzed by peroxidases or laccases. While the specific enzymes in Paeonia suffruticosa have not been definitively identified, biomimetic studies using enzymes like horseradish peroxidase (HRP) have demonstrated the feasibility of this process. The proposed mechanism involves the generation of resveratrol radicals, which then undergo a series of coupling reactions to form dimers and subsequently trimers.

The exact regioselectivity and stereoselectivity of these reactions in vivo to yield this compound are likely controlled by the specific enzymatic environment within the plant cells.

Figure 2. Proposed oxidative coupling of resveratrol to form this compound.

Quantitative Data on Stilbenes in Paeonia Species

Quantitative analysis of stilbenes in Paeonia species, particularly in the seeds, has been performed in several studies. The concentrations of this compound and other related stilbenes can vary depending on the species, cultivar, and environmental conditions. The following table summarizes representative quantitative data from the literature.

| Compound | Plant Material | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Paeonia suffruticosa seeds | 0.1 - 2.5 | HPLC-DAD | [1] |

| Suffruticosol B | Paeonia suffruticosa seeds | 0.5 - 5.0 | HPLC-DAD | [1] |

| Suffruticosol C | Paeonia suffruticosa seeds | 0.2 - 3.0 | HPLC-DAD | [1] |

| trans-Resveratrol | Paeonia suffruticosa seeds | 0.05 - 0.5 | HPLC-DAD | [1] |

| trans-ε-viniferin | Paeonia suffruticosa seeds | 0.1 - 1.0 | HPLC-DAD | [1] |

| Gnetin H | Paeonia suffruticosa seeds | 0.3 - 4.0 | HPLC-DAD | [1] |

| Suffruticosol B | Paeonia lactiflora seeds | Main stilbene trimer | Not specified | [2] |

| Gnetin H | Paeonia lactiflora seeds | High content | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Stilbenes from Paeonia Seeds

Objective: To extract and quantify this compound and other stilbenes from Paeonia seeds using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Materials:

-

Paeonia suffruticosa seeds

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

Grinder or mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with a DAD detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Standards for this compound, resveratrol, and other relevant stilbenes

Protocol:

-

Sample Preparation:

-

Dry the Paeonia seeds at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried seeds into a fine powder.

-

-

Extraction:

-

Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of methanol.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol (A) and water (B) (with or without 0.1% formic acid) is typically used. A representative gradient is as follows: 0-10 min, 35-52% A; 10-30 min, 52-60% A; 30-40 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 230 nm and 306 nm, to detect different stilbenes.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and other stilbenes of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of each stilbene in the sample extract by comparing its peak area to the calibration curve.

-

Figure 3. Workflow for extraction and quantification of stilbenes.

Peroxidase Activity Assay from Plant Tissue

Objective: To measure the activity of peroxidase enzymes in crude extracts from Paeonia tissues. This assay can be used to screen for tissues with high oxidative activity that may be involved in stilbene oligomerization.

Materials:

-

Paeonia tissue (e.g., seeds, leaves)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Guaiacol solution (20 mM)

-

Hydrogen peroxide (H₂O₂) solution (12.3 mM)

-

Mortar and pestle

-

Ice bath

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Enzyme Extraction:

-

Homogenize a known weight of fresh plant tissue (e.g., 1 g) in 3 mL of cold phosphate buffer using a pre-chilled mortar and pestle on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 18,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

-

-

Peroxidase Assay:

-

In a cuvette, mix 3.0 mL of phosphate buffer, 0.05 mL of guaiacol solution, and 0.1 mL of the crude enzyme extract.

-

Initiate the reaction by adding 0.03 mL of H₂O₂ solution.

-

Immediately mix the solution and place the cuvette in a spectrophotometer.

-

Measure the increase in absorbance at 436 nm over time (e.g., every 20 seconds for 3 minutes). The formation of tetraguaiacol results in a brown color.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Peroxidase activity can be expressed in units, where one unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the assay conditions.

-

Figure 4. Workflow for peroxidase activity assay.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that builds upon the well-characterized phenylpropanoid pathway for resveratrol synthesis. The subsequent oligomerization of resveratrol is likely mediated by oxidative enzymes such as peroxidases. While a complete, step-by-step enzymatic pathway for this compound in Paeonia has yet to be fully elucidated, the information presented in this guide provides a strong foundation for researchers in this field.

Future research should focus on the isolation and characterization of the specific peroxidases or laccases from Paeonia suffruticosa that are responsible for the regio- and stereoselective synthesis of this compound. Elucidating the precise reaction mechanisms and the factors that regulate the expression and activity of these enzymes will be key to unlocking the potential for large-scale production of this promising bioactive compound through metabolic engineering or biocatalytic synthesis.

References

Suffruticosol A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Neuroprotective Agent

Introduction

Suffruticosol A is a resveratrol trimer, a natural polyphenolic compound isolated from the seeds of plants in the Paeonia genus, such as Paeonia lactiflora and Paeonia suffruticosa. As a member of the stilbenoid family, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities and associated signaling pathways, and detailed experimental protocols for its isolation and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is typically isolated as a light yellow powder. While some physical properties like a specific melting point are not widely reported in publicly available literature, its core chemical and spectral characteristics have been documented.

Molecular Structure and Properties

The chemical structure of this compound is complex, consisting of three resveratrol units linked together. This oligomeric structure is shared by its isomers, such as Suffruticosol B and C.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molar Mass | 680.70 g/mol | [1] |

| Appearance | Light yellow powder | [No specific citation found] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate. Quantitative solubility data is not readily available. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H-NMR and ¹³C-NMR are fundamental for elucidating the complex structure of this compound.

¹H-NMR (500 MHz, CD₃OD, δ in ppm, J in Hz):

-

7.12 (2H, d, J = 1.7 Hz, H-2'', 6'')

-

6.97 (2H, d, J = 8.1 Hz, H-2, 6)

-

Additional complex aromatic and aliphatic signals are present.

Note: A complete, tabulated list of ¹³C-NMR chemical shifts for this compound is not consistently available across surveyed literature. Researchers should refer to specialized publications for detailed spectral assignments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and confirm the molecular formula.

-

Negative HRESIMS: m/z 725.2031 [M+COOH]⁻ (Calculated for C₄₃H₃₃O₁₁, 725.2028) This suggests the detection of a formate adduct in some analyses.

Biological Activity and Signaling Pathways

This compound exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative disorders such as Alzheimer's disease.

Neuroprotective Effects

Research has demonstrated that this compound can restore memory and cognitive function in animal models of amnesia.[3] Specifically, it has been shown to ameliorate scopolamine-induced memory impairment in mice.[3] In vitro studies using human neuroblastoma SH-SY5Y cells have also shown that this compound can increase cell viability and protect against scopolamine-induced neurotoxicity.[4]

Mechanism of Action

The neuroprotective effects of this compound are, at least in part, attributed to its influence on key signaling pathways and enzymes involved in neurodegeneration.

This compound has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a cascade that leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB then promotes the transcription of genes involved in neuronal survival, plasticity, and memory formation.

This compound has been identified as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. By inhibiting BACE-1, this compound may reduce the production of these neurotoxic peptides.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Paeonia lactiflora Seeds

The following protocol is a representative method for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered seeds of Paeonia lactiflora are extracted with 70% ethanol. The resulting extract is then evaporated to dryness to yield a crude extract.[4]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound is primarily found in the ethyl acetate fraction.[4]

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of methanol in dichloromethane to separate the components based on polarity, yielding several sub-fractions.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is further purified using RP-HPLC with a water/methanol gradient to yield the pure compound.[4]

In Vivo Evaluation: Scopolamine-Induced Memory Impairment Model

This protocol outlines a common method to assess the neuroprotective effects of this compound in a mouse model of amnesia.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Scopolamine

-

Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle

-

Stereotaxic apparatus for cannula implantation

Procedure:

-

Animal Preparation and Cannula Implantation: Mice are anesthetized and a guide cannula is stereotaxically implanted into the third ventricle of the brain. The animals are allowed to recover for at least one week.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered directly into the third ventricle via the implanted cannula. A typical dosing regimen might be 4 or 15 ng per administration, given twice a week for a period of four weeks.[3] A control group receives the vehicle only.

-

Induction of Amnesia: 30 minutes prior to behavioral testing, memory impairment is induced by an intraperitoneal (i.p.) injection of scopolamine (e.g., 1.0 mg/kg).[3]

-

Behavioral Testing: Cognitive function and memory are assessed using standard behavioral tests such as the Y-maze, Morris water maze, or passive avoidance test.

-

Biochemical Analysis: Following the behavioral tests, brain tissues (particularly the hippocampus) can be collected for biochemical analyses, such as measuring acetylcholine levels, acetylcholinesterase activity, and the expression of proteins in the BDNF/CREB pathway.[3]

In Vitro BACE-1 Inhibition Assay

This is a representative cell-based assay to determine the BACE-1 inhibitory activity of this compound.

Materials:

-

HEK293 cells stably overexpressing human amyloid precursor protein (APP)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

DMSO (for stock solution)

-

A known BACE-1 inhibitor (positive control)

-

ELISA kits for human Aβ40 and Aβ42

Procedure:

-

Cell Culture: HEK293-APP cells are cultured in 96-well plates until they reach a suitable confluency.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The culture medium is replaced with the medium containing different concentrations of this compound, the positive control, or a vehicle control (medium with the same percentage of DMSO).

-

Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 24-48 hours) to allow for the processing of APP and the secretion of Aβ peptides into the medium.

-

Sample Collection and Analysis: The cell culture supernatant is collected, and the levels of secreted Aβ40 and Aβ42 are quantified using specific ELISA kits.

-

Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the Aβ levels in the this compound-treated wells to the vehicle control. An IC₅₀ value (the concentration at which 50% of BACE-1 activity is inhibited) can be determined by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a natural compound with compelling evidence supporting its potential as a neuroprotective agent. Its ability to modulate the BDNF/CREB signaling pathway and inhibit BACE-1 activity highlights its multifaceted mechanism of action against the pathological processes underlying neurodegenerative diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and related compounds.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy and safety in more advanced preclinical models. The optimization of its chemical structure to enhance bioavailability and potency could also be a promising avenue for future drug development efforts. The information compiled in this technical guide aims to facilitate and inspire such future research, ultimately contributing to the development of novel therapies for neurodegenerative disorders.

References

- 1. C42H32O9 - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS:220936-82-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced neuronal activity by this compound extracted from Paeonia lactiflora via partly BDNF signaling in scopolamine-induced memory-impaired mice - PMC [pmc.ncbi.nlm.nih.gov]

Suffruticosol A: A Technical Overview of its Bioactivities

FOR IMMEDIATE RELEASE

[CITY, State] – [Date] – This technical guide provides an in-depth analysis of Suffruticosol A, a stilbenoid with significant potential in bone regeneration and neuroprotection. Researchers, scientists, and drug development professionals will find comprehensive data, experimental methodologies, and visual representations of its molecular interactions.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 220936-82-3 | [1][2] |

| Molecular Formula | C42H32O9 | |

| Purity | >98.02% (when isolated from P. suffruticosa) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity: Osteoblast Differentiation

This compound has been demonstrated to promote the differentiation of pre-osteoblasts, the precursor cells to bone-forming osteoblasts. This activity is critical for bone formation and repair.

Quantitative Data: In Vitro Studies

| Parameter | Concentration | Result | Reference |

| Cell Viability (Pre-osteoblasts) | 0.1-30 µM | No cytotoxicity observed | [3] |

| 50-100 µM | Cytotoxicity induced | [3] | |

| Alkaline Phosphatase (ALP) Activity | Not specified | Increased | [3] |

| Osteogenic Gene Expression (Ocn, Bsp, Opn) | Not specified | Increased | [4] |

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

The following protocol is a generalized procedure for analyzing the effect of this compound on protein expression in pre-osteoblasts, based on cited literature.

-

Cell Culture and Treatment: Pre-osteoblast cells are cultured to approximately 80% confluence. The cells are then treated with a desired concentration of this compound or a vehicle control for a specified period (e.g., 3 days).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., BMP2, p-Smad1/5/8, RUNX2, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control like β-actin.

Signaling Pathway: BMP2/Smad/RUNX2

This compound promotes osteoblast differentiation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. This leads to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to upregulate the master osteogenic transcription factor, RUNX2.

Caption: this compound-induced osteoblast differentiation pathway.

Biological Activity: Neuroprotection

This compound has also shown promise in ameliorating neurodegenerative characteristics by enhancing neuronal activity through the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Quantitative Data: In Vitro and In Vivo Studies

| Parameter | Concentration/Dosage | Result | Reference |

| Cell Viability (SH-SY5Y cells) | 20 µM | Increased cell viability | [1] |

| Cognitive Function (Mice) | 4 or 15 ng (intracerebroventricular) | Restored memory and cognition in scopolamine-induced impairment | [1] |

Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR)

The following is a generalized protocol for analyzing the effect of this compound on gene expression in hippocampal tissue.

-

Animal Treatment and Tissue Collection: Mice are administered this compound or a vehicle control. After the treatment period, the animals are euthanized, and the hippocampi are dissected and collected.

-

RNA Extraction: Total RNA is extracted from the hippocampal tissue using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR: The qPCR reaction is performed using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) and gene-specific primers for BDNF and a housekeeping gene (e.g., β-actin).

-

Data Analysis: The relative expression of the target gene (BDNF) is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

Signaling Pathway: BDNF Signaling

In a mouse model of memory impairment, central administration of this compound was found to rescue deficits in BDNF signaling in the hippocampus. This suggests that this compound can promote neuronal health and plasticity.

Caption: Experimental workflow of this compound in a neurodegenerative model.

This technical guide consolidates the current understanding of this compound, providing a foundation for future research and development in the fields of regenerative medicine and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound elevates osteoblast differentiation targeting BMP2-Smad/1/5/8-RUNX2 in pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound elevates osteoblast differentiation targeting BMP2‐Smad/1/5/8‐RUNX2 in pre‐osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Suffruticosol A: A Comprehensive Technical Guide to its Biological Activities

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Suffruticosol A, a resveratrol dimer, is a natural stilbenoid found in the seeds of plants from the Paeoniaceae family, such as Paeonia lactiflora. Stilbenoids are a class of polyphenolic compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its neuroprotective, anti-cancer, antioxidant, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective potential, particularly in models of cognitive impairment. Its mechanisms of action appear to be multifactorial, involving the modulation of key signaling pathways and the protection of neuronal cells from damage.

In Vitro Neuroprotection

In studies utilizing the human neuroblastoma SH-SY5Y cell line, this compound has been shown to protect against scopolamine-induced neurotoxicity. Scopolamine is a muscarinic receptor antagonist that induces cellular stress and mimics some of the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data:

| Cell Line | Treatment | Concentration of this compound | Outcome |

| SH-SY5Y | Scopolamine-induced neurotoxicity | 20 µM | Increased cell viability |

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Induction of Neurotoxicity: Following pre-treatment, scopolamine (e.g., 2 mM) is added to the culture medium to induce neurotoxicity.

-

Cell Viability Assessment (MTT Assay):

-

After a 24-hour incubation with scopolamine, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1][2][3][4]

-

In Vivo Neuroprotective Effects

Animal studies have further substantiated the neuroprotective effects of this compound. In a mouse model of scopolamine-induced memory impairment, direct administration of this compound into the brain has been shown to ameliorate cognitive deficits.

Quantitative Data:

| Animal Model | Treatment | Dosage of this compound | Administration Route | Outcome |

| C57BL/6 Mice | Scopolamine-induced memory impairment | 4 ng and 15 ng | Intracerebroventricular | Restored memory and cognition |

Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Surgical Procedure: A cannula is surgically implanted into the third ventricle of the mouse brain to allow for direct administration of the compound.

-

Treatment: this compound (4 ng or 15 ng) is administered twice a week for one month.

-

Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally to induce memory impairment.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Y-maze and passive avoidance test.

-

Biochemical Analysis: After the behavioral tests, brain tissues (e.g., hippocampus) are collected to analyze biochemical markers related to cholinergic function and neuronal signaling.

Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF)

This compound has been found to exert its neuroprotective effects in part by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Scopolamine-induced memory impairment is associated with a decrease in BDNF levels, and this compound treatment has been shown to rescue this deficit.

Caption: this compound enhances neuroprotection by upregulating BDNF signaling.

Anti-Cancer Activity

Oligostilbenes, the class of compounds to which this compound belongs, have been reported to possess anti-proliferative and anti-metastatic properties against various human cancer cells. While specific IC50 values for this compound are not yet widely published, data for the closely related compound, Suffruticosol D, provides valuable insight into the potential anti-cancer efficacy of this structural class.

Quantitative Data for Suffruticosol D:

| Cell Line | Cancer Type | cis-Suffruticosol D IC50 (µM) | trans-Suffruticosol D IC50 (µM) |

| A549 | Lung Cancer | 13.42 | 9.93 |

| BT20 | Breast Cancer | 46.79 | 15.84 |

| MCF-7 | Breast Cancer | 25.11 | 13.55 |

| U2OS | Osteosarcoma | 18.62 | 11.23 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: The treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 4 hours.

-

Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][2][3][4]

Signaling Pathway: NF-κB in Cancer

Suffruticosol D has been shown to exert its anti-tumor effects by blocking the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer development and progression.

Caption: Suffruticosol compounds inhibit the pro-survival NF-κB pathway in cancer cells.

Antioxidant Activity

The antioxidant properties of plant-derived polyphenols are well-documented, and this compound is no exception. While specific IC50 values for this compound in antioxidant assays are still emerging, extracts from Paeonia suffruticosa, a known source of this compound, have demonstrated potent radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[5][6][7][8][9]

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory effects. One of the key mechanisms underlying inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Nitrite Measurement: After 24 hours, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for NO inhibition is calculated.[10][11][12][13][14]

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated neuroprotective effects, coupled with the anti-cancer, antioxidant, and anti-inflammatory properties characteristic of its chemical class, position it as a strong candidate for drug development programs. This technical guide provides a foundational understanding of its bioactivities and the experimental methodologies used for their evaluation, aiming to facilitate future research and development in this area.

References

- 1. Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Comparison of Chemical Compositions, Antioxidant, and Anti-Photoaging Activities of Paeonia suffruticosa Flowers at Different Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Neuroprotective Enigma of Suffruticosol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suffruticosol A, a resveratrol oligomer isolated from the seeds of Paeonia lactiflora, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide delves into the core mechanisms underpinning the neuroprotective action of this compound, providing a comprehensive overview of the current scientific evidence. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound appear to be multifactorial, primarily revolving around the enhancement of neuronal survival signals, and potential modulation of antioxidant and anti-inflammatory pathways. The core known mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) signaling.

Enhancement of BDNF Signaling

The most well-documented neuroprotective mechanism of this compound is its ability to enhance Brain-Derived Neurotrophic Factor (BDNF) signaling, a critical pathway for neuronal survival, growth, and synaptic plasticity.[1][2][3]

In a key study, central administration of this compound in a scopolamine-induced memory impairment mouse model rescued cholinergic deficits and restored BDNF signaling in the hippocampus.[1][3] This suggests that this compound can directly or indirectly promote the expression or activation of the BDNF pathway, leading to improved neuronal function and cognitive recovery. The compound was also shown to improve long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices, an effect attributed to the enhancement of BDNF signaling.[1][3]

Potential Modulation of Endogenous Antioxidant Pathways

While direct evidence for this compound is still emerging, related resveratrol oligomers are known for their potent antioxidant properties.[4] It is plausible that this compound exerts neuroprotective effects by activating key antioxidant signaling pathways, such as the Nrf2/HO-1 pathway. This pathway is a master regulator of cellular redox homeostasis.

Possible Involvement of Pro-Survival PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and is often activated by neurotrophic factors like BDNF.[5][6] Given that this compound enhances BDNF signaling, it is highly probable that it also activates the downstream PI3K/Akt pathway, thereby inhibiting apoptotic cascades and promoting neuronal survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Concentration | Result | Reference |

| Cell Viability | SH-SY5Y | Basal | 20 µM | Increased cell viability | [1][3] |

| Cell Survival | SH-SY5Y | Scopolamine (2 mM) induced toxicity | 1, 5, 20 µM | Recovered neurodegenerative characteristics | [7] |

| LTP Improvement | Hippocampal Slices | Scopolamine-induced impairment | 40 µM | Improved LTP | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Scopolamine-induced memory-impaired mice | Intracerebroventricular administration | 4 or 15 ng, twice a week for 1 month | Restored memory and cognition | [1][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Survival Assay (MTT Assay)

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

For viability assays, cells are treated with various concentrations of this compound (e.g., 1, 5, 20 µM) for 24 hours.

-

For survival assays, cells are pre-treated with this compound for a specified duration before being exposed to a neurotoxic agent like scopolamine (e.g., 2 mM).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

The formazan crystals formed by viable cells are solubilized with a solubilization solution.

-

The absorbance is measured using a microplate reader to determine the percentage of cell viability relative to a control group.

-

In Vivo Scopolamine-Induced Memory Impairment Model

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Mice are surgically implanted with a cannula for intracerebroventricular (ICV) administration.

-

This compound (e.g., 4 or 15 ng) or a vehicle is administered via the cannula twice a week for a month.

-

Following the treatment period, cognitive impairment is induced by intraperitoneal injection of scopolamine.

-

Behavioral tests such as the Morris water maze or passive avoidance test are conducted to assess learning and memory.

-

After behavioral testing, brain tissue (hippocampus) is collected for biochemical analysis (e.g., Western blotting for BDNF).

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties, primarily through the upregulation of BDNF signaling. While its antioxidant and pro-survival activities are strongly suggested by its chemical nature as a resveratrol oligomer, direct evidence for its modulation of the Nrf2/HO-1 and PI3K/Akt pathways is a critical area for future research. Further studies are warranted to fully elucidate the complete mechanistic profile of this compound, including dose-response relationships, pharmacokinetic and pharmacodynamic studies, and evaluation in a broader range of neurodegenerative disease models. The data presented in this guide provide a solid foundation for the continued investigation and potential development of this compound as a novel neurotherapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Enhanced neuronal activity by this compound extracted from Paeonia lactiflora via partly BDNF signaling in scopolamine-induced memory-impaired mice | Semantic Scholar [semanticscholar.org]

- 3. Enhanced neuronal activity by this compound extracted from Paeonia lactiflora via partly BDNF signaling in scopolamine-induced memory-impaired mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Suffruticosol A: A Technical Guide to its Molecular Interactions and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suffruticosol A is a resveratrol trimer, a type of oligostilbene, found in the seeds of plants from the Paeonia genus. As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, binding affinity, and the signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Molecular Targets and Binding Affinity

While direct binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for this compound to a specific molecular target are not extensively documented in publicly available literature, its biological activities suggest interactions with key cellular pathways involved in neuroprotection and cancer. The primary molecular pathways influenced by this compound are the cholinergic system and the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling cascade.

Cholinergic System Modulation

This compound has been shown to rescue cholinergic deficits, suggesting a potential interaction with components of the cholinergic system, such as acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, direct binding studies and affinity measurements are yet to be reported.

BDNF/CREB Signaling Pathway

Studies have demonstrated that this compound can ameliorate neuronal damage by activating the BDNF/CREB signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity. The observed effects suggest an upstream regulatory role for this compound, although the direct molecular target within this pathway remains to be elucidated.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| Bel-7402 | Human Hepatocellular Carcinoma | 21.3 ± 1.5 |

| BGC-823 | Human Gastric Carcinoma | 38.5 ± 2.1 |

| HCT-116 | Human Colorectal Carcinoma | 15.7 ± 0.9 |

| NCI-H460 | Human Non-Small Cell Lung Cancer | 25.4 ± 1.8 |

Data represents the mean ± standard deviation from published studies.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been used to characterize the biological activities of this compound and its related compounds.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for and quantify the inhibition of AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated CREB (p-CREB)

This protocol is used to detect the levels of phosphorylated CREB, an indicator of the activation of the BDNF/CREB signaling pathway.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against p-CREB (Ser133)

-

Primary antibody against total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CREB overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total CREB to normalize the p-CREB levels.

Brain-Derived Neurotrophic Factor (BDNF) ELISA

This enzyme-linked immunosorbent assay is used to quantify the concentration of BDNF in biological samples.

Materials:

-

BDNF ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, and other necessary reagents)

-

Cell culture supernatant, serum, plasma, or tissue homogenates

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using the provided BDNF standards. Prepare the biological samples as per the kit's instructions.

-

Coating: Add the standards and samples to the wells of the pre-coated microplate and incubate for the time specified in the kit protocol to allow the BDNF to bind to the immobilized antibody.

-

Washing: Wash the wells several times with wash buffer to remove any unbound substances.

-

Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate. This antibody will bind to the captured BDNF.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Quantification: Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

BDNF/CREB Signaling Pathway

Caption: Proposed mechanism of this compound on the BDNF/CREB signaling pathway.

Experimental Workflow for Western Blotting

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective and anticancer activities. While its direct molecular targets and binding affinities require further investigation, current evidence strongly suggests its modulatory effects on the cholinergic system and the BDNF/CREB signaling pathway. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore the therapeutic potential of this compound. Future studies focusing on target identification and direct binding assays will be crucial for a complete understanding of its mechanism of action and for advancing its development as a potential therapeutic agent.

An In-depth Technical Guide on the Initial Toxicology and Safety Profile of Suffruticosol A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available, though limited, toxicological data for Suffruticosol A. A comprehensive safety profile has not yet been established, and this guide is intended to highlight existing knowledge, identify data gaps, and provide a framework for future toxicological assessment.

Introduction

This compound, a resveratrol trimer isolated from the seeds of Paeonia lactiflora, has garnered interest for its potential therapeutic applications, including neuroprotective effects.[1][2][3] As with any compound under investigation for pharmaceutical development, a thorough evaluation of its toxicological and safety profile is paramount. This technical guide provides a detailed overview of the initial safety data for this compound, contextualized with information on related compounds, and outlines the necessary experimental protocols for a comprehensive toxicological assessment.

Current Safety Data for this compound

Direct toxicological studies on this compound are sparse. The available information is primarily derived from in vitro cell viability assays and limited in vivo observations related to its therapeutic evaluation.

In Vitro Cytotoxicity

In vitro studies have provided preliminary insights into the cellular tolerance of this compound. In a human neuroblastoma cell line (SH-SY5Y), treatment with this compound resulted in a dose-dependent increase in cell viability, with a significant increase observed at a concentration of 20 µM.[1][2] Furthermore, co-treatment with 5 µM this compound significantly improved cell viability in the presence of the neurotoxin scopolamine.[1]

In Vivo Observations

An in vivo study involving the central administration of this compound into the brains of C57BL/6 mice was conducted to assess its neuroprotective effects.[2][3] Doses of 4 ng and 15 ng were administered twice a week for one month. While this study was not designed as a formal toxicology assessment, no acute adverse effects or mortality were reported at these dose levels.[1][2][3]

Data from Related Compounds

Given the limited data on this compound, examining the toxicological profiles of its constituent monomer, resveratrol, and extracts from its source, Paeonia lactiflora, can provide some context.

Resveratrol

Resveratrol, the monomeric unit of this compound, has undergone more extensive safety evaluations. It is generally considered to have low toxicity.

Paeonia lactiflora Extracts

The plant from which this compound is derived, Paeonia lactiflora, has been assessed for safety in certain applications. A methanolic extract of Paeonia lactiflora demonstrated low cytotoxicity.[4] Additionally, a safety assessment of Paeonia lactiflora root extract for use as a cosmetic ingredient, employing the Threshold of Toxicological Concern (TTC) approach, concluded that it was safe for use at a 1% concentration.[1][5]

Other Suffruticosol Analogs

Studies on other resveratrol trimers from Paeonia species have also provided some safety-related information:

-

Suffruticosol B: Was found to inhibit MAO-B activity without causing cytotoxicity in mouse astrocytes.[6]

-

Suffruticosol D: Exhibited cytotoxicity against several human cancer cell lines but showed significantly less toxicity to normal human cell lines (HMEC and HPL1A).[4][7]

Data Presentation

Table 1: Summary of Available In Vitro Cytotoxicity Data

| Compound/Extract | Cell Line | Assay | Results | Reference(s) |

| This compound | SH-SY5Y (human neuroblastoma) | Cell Viability | Increased cell viability at 20 µM; protected against scopolamine-induced toxicity at 5 µM. | [1][2] |

| Suffruticosol B | Mouse Astrocytes | MTT Assay | No cytotoxicity observed at concentrations up to 20 µM. | [6] |

| Suffruticosol D | A549, BT20, MCF-7, U2OS (cancer); HMEC, HPL1A (normal) | Cytotoxicity Assay | Cytotoxic to cancer cell lines; significantly less toxic to normal cell lines. | [4][7] |

| Paeonia lactiflora Methanolic Extract | Not specified | Cytotoxicity Assay | Low cytotoxicity. | [4] |

Table 2: Summary of Resveratrol Toxicological Data

| Study Type | System | Results | Reference(s) |

| Acute Oral Toxicity | Rats | LD50 > 5000 mg/kg | [2] |

| Repeat-Dose Toxicity (28-day) | Rats | No adverse effects up to 500 mg/kg/day. | [8] |

| Repeat-Dose Toxicity (90-day) | Rats | No adverse effects up to 700 mg/kg/day. | [8] |

| Genotoxicity (Ames Test) | S. typhimurium, E. coli | Non-mutagenic. | [8] |

| Genotoxicity (In Vitro Chromosomal Aberration) | Human Lymphocytes | Clastogenic activity observed. | [8] |

| Genotoxicity (In Vivo Micronucleus Test) | Rat Bone Marrow | Non-genotoxic. | [8] |

| Reproductive/Developmental Toxicity | Rats | No adverse effects up to 750 mg/kg/day. | [8] |

Recommended Future Toxicological Studies and Experimental Protocols

To establish a comprehensive safety profile for this compound, a battery of standard toxicological studies is required. The following sections detail the methodologies for these essential experiments.

Acute Oral Toxicity

Purpose: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity following a single high dose of the test substance.[9]

Experimental Protocol:

-

Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

-